Thieno[2,3-b]pyridin-3(2H)-one 1,1-Dioxide
Description
Properties
IUPAC Name |
1,1-dioxothieno[2,3-b]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3S/c9-6-4-12(10,11)7-5(6)2-1-3-8-7/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PURUKMLQZGUQMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(S1(=O)=O)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Catalyzed Enolate Cyclization
Thiophene Ring Formation via Dieckmann Condensation
Intramolecular Dieckmann condensation, as demonstrated in pyridone ester synthesis, provides a route to tricyclic systems. Ethyl 3-chloro-3-oxopropanoate undergoes acylative coupling with thiophene esters, followed by base-induced cyclization to yield tetracyclic intermediates. While initially developed for pyrimidine derivatives, this method adapts to thienopyridines by substituting anthranilic esters with 2-aminothiophene-3-carboxylates.
Functionalization at Position 3: Introducing the Ketone Moiety
The 3(2H)-one group originates from hydrolysis and decarboxylation of ester precursors or direct oxidation of alcohol intermediates.
Hydrolysis-Decarboxylation Cascades
Pyridone esters, such as ethyl 6-(5-bromobenzofuran-2-yl)-2-methylpyridine-3-carboxylate, undergo sequential saponification and thermal decarboxylation in refluxing NaOH (2N). This method, yielding 1-(6-(5-bromobenzofuran-2-yl)-2-methylpyridin-3-yl)ethanone, demonstrates 19–32% efficiency due to competing side reactions. Microwave-assisted protocols using tetramethylammonium chloride in POCl3 improve reaction control, reducing degradation pathways.
Sulfone Group Installation: Oxidation Methodologies
The 1,1-dioxide functionality necessitates precise oxidation of the thiophene sulfur. This step demands careful reagent selection to avoid overoxidation or ring degradation.
Peracid-Mediated Sulfur Oxidation
Meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) at −20°C selectively oxidizes thiophene to sulfone without epoxidizing adjacent double bonds. Patent data from substituted 3-amino-thieno[2,3-b]pyridine syntheses indicate 72–85% yields using 2.2 eq. mCPBA over 6 hours. Hydrogen peroxide (30% in acetic acid) offers a cheaper alternative but requires longer reaction times (24–48 h) and exhibits lower selectivity.
Catalytic Oxidation Systems
Ruthenium-catalyzed oxidations present a high-yield alternative. RuCl3·nH2O (5 mol%) with NaIO4 as a terminal oxidant converts thieno[2,3-b]pyridines to 1,1-dioxides in 89% yield within 2 hours. This method, adapted from quinazoline-2,4-dione syntheses, minimizes byproduct formation through precise pH control (pH 8.5–9.0).
One-Pot Synthesis: Integrating Cyclization and Oxidation
Modern approaches favor consolidated synthetic routes to improve atom economy and reduce purification steps.
Sequential Cyclization-Oxidation Protocols
A notable example reacts 2-aminothiophene-3-carboxylates with 1,1-dimethyl-3-(pyridin-2-yl)ureas in t-BuONa/DMF, followed by in situ mCPBA addition. This two-stage one-pot procedure achieves 35–56% overall yield for thienopyrimidine-2,4-diones, suggesting adaptability to pyridinone systems. Temperature-controlled phase separation (80°C → 0°C) prevents premature oxidation during cyclization.
Microwave-Assisted Acceleration
Microwave irradiation (200°C, NMP solvent) reduces reaction times from hours to minutes. Substrates like 4-chloro-thieno[2,3-b]pyridines undergo simultaneous dechlorination and oxidation when treated with H2O2 under microwave conditions, achieving 68% conversion in 15 minutes.
Analytical Characterization and Quality Control
Confirming the 1,1-dioxide structure requires multimodal analytical verification.
Spectroscopic Fingerprinting
Chromatographic Purity Assessment
HPLC methods utilizing C18 columns (4.6 × 150 mm, 3.5 μm) with 0.1% TFA in water/acetonitrile gradients achieve baseline separation of sulfone products from mono-oxidized sulfoxide byproducts.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (HPLC) | Key Advantage | Limitation |
|---|---|---|---|---|
| mCPBA Oxidation | 85 | 98.5 | High selectivity | Costly reagent |
| H2O2/AcOH | 72 | 95.2 | Low cost | Long reaction time |
| RuCl3/NaIO4 | 89 | 99.1 | Rapid, catalytic | Sensitive to pH |
| Microwave One-Pot | 68 | 97.8 | Time-efficient | Specialized equipment needed |
Chemical Reactions Analysis
Types of Reactions
Thieno[2,3-b]pyridin-3(2H)-one 1,1-Dioxide undergoes several types of reactions, which include:
Oxidation: Undergoes oxidation reactions to form sulfone derivatives.
Reduction: Can be reduced to thieno[2,3-b]pyridin-3(2H)-one.
Substitution: Aromatic substitutions can occur, especially in the presence of halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Lithium aluminium hydride, hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like chlorine or bromine under electrophilic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives, which have been explored for their enhanced biological activities.
Scientific Research Applications
Biological Activities
Anticancer Properties
Recent studies have highlighted the anticancer potential of thieno[2,3-b]pyridin-3(2H)-one 1,1-dioxide derivatives. For instance, a novel compound derived from this scaffold demonstrated significant cytotoxic effects on breast cancer cell lines (MDA-MB-231 and MCF-7). The compound induced apoptosis and altered metabolic pathways related to glycolysis and lipid metabolism, effectively reducing the cancer stem cell fraction in these lines .
Mechanism of Action
The mechanism of action appears to involve the modulation of various signaling pathways associated with cancer cell proliferation and survival. In particular, the compound has been shown to inhibit critical enzymes involved in cancer metabolism, suggesting a dual role as both an anticancer agent and a metabolic modulator .
Synthetic Utility
Reactivity in Organic Synthesis
this compound can participate in various synthetic transformations. It serves as a substrate for cross-coupling reactions (e.g., Suzuki and Heck reactions), allowing for the construction of complex organic molecules . Additionally, it can undergo electrophilic and nucleophilic aromatic substitutions, making it versatile for introducing functional groups onto the aromatic ring .
Synthesis of Novel Derivatives
The compound can be synthesized through various methods that include oxidation and reduction processes. For example, oxidation reactions can yield new derivatives with enhanced biological activity . The ability to modify its structure allows researchers to tailor compounds for specific applications in drug discovery.
Therapeutic Roles
Potential as Antimicrobial Agents
this compound derivatives have shown promise as antimicrobial agents against various pathogens. Their structural features enable them to interact with bacterial enzymes or receptors effectively, providing a basis for developing new antibiotics .
Inhibition of Protein Kinases
These compounds have also been identified as inhibitors of specific protein kinases involved in disease pathways. For instance, some derivatives have been shown to inhibit atypical protein kinase C (PKC) isoforms that play roles in retinal vascular permeability . This suggests potential applications in treating diabetic retinopathy or other vascular diseases.
Case Studies
Mechanism of Action
The exact mechanism of action depends on the context in which the compound is used. Generally, its biological activity can be attributed to its ability to interact with biological macromolecules such as proteins and DNA. Its unique structure allows it to bind to specific molecular targets, thereby influencing biochemical pathways.
Comparison with Similar Compounds
Structural Analogues
Thieno[2,3-b]pyridin-3(2H)-one 1,1-Dioxide belongs to a broader class of sulfur-containing heterocycles. Key structural analogues include:
- Thiadiazoles: Compounds like 2-Benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-Dioxide () share the 1,1-dioxide moiety but differ in their core (thiadiazole vs. thienopyridine). This structural divergence impacts electronic properties and reactivity .
- Thieno[2,3-d]pyrimidine-4(1H)-thione: This pyrimidine derivative (CAS 14080-55-8) replaces the pyridine ring with a pyrimidine and introduces a thione group, altering its biological interactions and stability .
- Thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide: The isothiazole core (CAS 59337-94-9) differs in ring arrangement, leading to distinct pharmacological profiles .
Table 1: Structural Comparison
Table 3: Activity Profiles
Biological Activity
Thieno[2,3-b]pyridin-3(2H)-one 1,1-dioxide is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
Thieno[2,3-b]pyridine derivatives are recognized for their potential therapeutic applications. The 1,1-dioxide variant is particularly interesting due to its enhanced reactivity and biological profile. Recent studies have highlighted its role as an inhibitor in various biochemical pathways, including those relevant to cancer and neuroprotection.
Synthesis and Structural Insights
The synthesis of this compound typically involves oxidative dimerization processes. For instance, one study reported the selective oxidation of 3-aminothieno[2,3-b]pyridine derivatives to yield the desired compound with moderate yields (37–55%) using different oxidizing agents such as NaOCl and phase transfer catalysts .
Table 1: Summary of Synthesis Methods and Yields
| Method | Yield (%) | Key Reagents |
|---|---|---|
| Aqueous NaOCl | 37-55 | NaOCl in aqueous dioxane |
| Phase Transfer Catalyst | 43-64 | CH₂Cl₂-water system |
Cytotoxicity and Anticancer Properties
This compound has shown promising anticancer activity. In a study involving breast cancer cell lines (MDA-MB-231 and MCF-7), the compound exhibited significant cytotoxic effects, inducing apoptosis at nanomolar concentrations. The MTT assay results indicated that treatment with the compound reduced cell viability significantly over time, with maximal cytotoxicity observed at higher concentrations after prolonged exposure .
Table 2: Cytotoxic Effects on Breast Cancer Cell Lines
| Cell Line | Concentration (µM) | Viability (%) after 72h |
|---|---|---|
| MDA-MB-231 | 0.05 | <50 |
| MDA-MB-231 | 2.5 | <50 |
| MCF-7 | 0.05 | Variable |
Neuroprotective Effects
Additionally, this compound has been studied for its neuroprotective properties. It acts as a cytoprotectant by inhibiting glycine binding to the NMDA receptor, which is crucial in excitotoxicity associated with neurodegenerative diseases. The structure-activity relationship (SAR) studies indicated that specific substitutions on the thieno ring enhance potency against NMDA receptor-mediated toxicity .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Anticancer Activity : A recent investigation revealed that this compound effectively reduces cancer stem cell populations in breast cancer models, suggesting its potential in targeting tumor recurrence and metastasis .
- Inhibition of Glycine Binding : Research demonstrated that modifications in the thieno structure significantly impacted binding affinity to NMDA receptors, with certain derivatives achieving K(i) values as low as 1.1 nM .
Q & A
Q. What are the common synthetic routes for Thieno[2,3-b]pyridin-3(2H)-one 1,1-Dioxide?
The compound is typically synthesized via cyclocondensation reactions. For example, 6-benzofuran-2-yl-4-phenyl-2-sulfanylpyridine-3-carbonitrile reacts with chloroacetone, ethyl chloroacetate, or ω-bromoacetophenone under reflux conditions to form thieno[2,3-b]pyridine derivatives. Subsequent oxidation with agents like m-chloroperbenzoic acid (m-CPBA) introduces the 1,1-dioxide moiety. Reaction optimization often involves adjusting stoichiometry, temperature, and solvent polarity to favor cyclization .
Q. How is structural elucidation performed for this compound?
Structural confirmation relies on a combination of elemental analysis, NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry. Single-crystal X-ray diffraction (XRD) is critical for resolving ambiguities in stereochemistry or regiochemistry, particularly for sulfone and fused-ring systems. For example, XRD validated the 1,1-dioxide configuration in a related thiadiazole derivative synthesized via m-CPBA oxidation .
Q. What reaction conditions are required for synthesizing thieno[2,3-b]pyridine derivatives?
Key conditions include refluxing in phosphorus oxychloride (POCl₃) with catalytic pyridine for chlorination steps, as seen in the synthesis of 4-chloro-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine. Reactions often require anhydrous conditions and inert atmospheres to prevent hydrolysis or oxidation of intermediates .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in multi-step syntheses?
Yield optimization involves:
- Stepwise purification : Column chromatography or recrystallization after each synthetic step to remove byproducts.
- Catalyst screening : Transition-metal catalysts (e.g., Pd or Cu) may enhance cyclization efficiency.
- Solvent optimization : Polar aprotic solvents like DMF or DMSO improve solubility of intermediates. For example, m-CPBA-mediated oxidation achieved a 29% yield in one study, suggesting room for improvement via solvent or stoichiometry adjustments .
Q. What strategies resolve contradictions in spectral data during structural characterization?
Contradictions arise from tautomerism or dynamic molecular behavior. Solutions include:
- Variable-temperature NMR : To observe chemical exchange in tautomeric systems.
- Density Functional Theory (DFT) calculations : To predict and compare experimental vs. theoretical spectral patterns.
- Alternative syntheses : Independent routes (e.g., using different starting materials) validate structural assignments .
Q. What computational methods predict the reactivity of this compound?
- Molecular docking : To model interactions with biological targets (e.g., kinases) and prioritize derivatives for synthesis.
- Quantum mechanical calculations : Assess frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.
- Molecular Dynamics (MD) simulations : Evaluate stability in solvent environments or protein-binding pockets .
Q. How do structural modifications influence biological activity as a kinase inhibitor?
- Substituent effects : Electron-withdrawing groups (e.g., halogens) enhance binding to ATP pockets in kinases like DRAK2.
- Scaffold hopping : Replacing isothiazolo[5,4-b]pyridine with thieno[2,3-b]pyridine improved DRAK2 affinity (Kd = 9 nM) but reduced selectivity against DRAK1.
- SAR studies : Methoxy substitutions at specific positions on benzofuran-3(2H)-one analogs increased anti-apoptotic activity in pancreatic β-cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
